Diethyl 3-Nitrobenzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHAEKQJZUMZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546435 | |

| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104097-04-3 | |

| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 3-Nitrobenzylphosphonate CAS number and chemical properties

An In-depth Technical Guide to Diethyl 3-Nitrobenzylphosphonate

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is an organophosphorus compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its strategic placement of a nitro group on the aromatic ring and the reactive phosphonate ester functionality makes it a valuable precursor for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of this reagent, focusing on its core properties, synthesis, and critical applications, thereby empowering scientists to leverage its full potential in their research and development endeavors. The structure of this document is designed to be intuitive, flowing from fundamental properties to practical, field-tested applications and protocols.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any experimental setting. This compound is characterized by the following key identifiers and properties.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 104097-04-3 | [1] |

| Molecular Formula | C₁₁H₁₆NO₅P | [1] |

| Molecular Weight | 273.22 g/mol | [1] |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene | [1] |

| Synonyms | Diethyl [(3-nitrophenyl)methyl]phosphonate, (3-nitro-benzyl)-phosphonic acid diethyl ester | [1] |

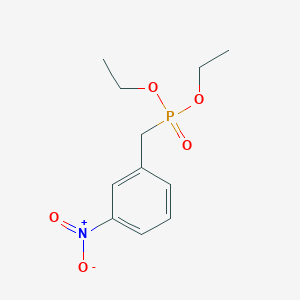

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most reliable and widely adopted method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[2][3] This reaction provides a direct and efficient pathway to form the crucial carbon-phosphorus bond. The causality behind this choice lies in its robustness and high-yield potential. The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 3-nitrobenzyl halide.

The mechanism proceeds through a quasi-phosphonium salt intermediate, which subsequently undergoes dealkylation, typically by the displaced halide ion, to yield the thermodynamically stable phosphonate ester.[2] The electron-withdrawing nature of the nitro group on the benzene ring can influence the reactivity of the benzylic position, making it an excellent substrate for this transformation.

Diagram 2: Michaelis-Arbuzov Reaction for Synthesis

Caption: Synthetic pathway via the Michaelis-Arbuzov reaction.

Experimental Protocol 1: Conventional Thermal Synthesis

This protocol is a self-validating system; successful formation of the product can be monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ³¹P NMR, MS).

-

Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzyl bromide (1.0 eq).

-

Reagent Addition: Add triethyl phosphite (1.1 - 1.5 eq) to the flask. The reaction is often performed neat or in a high-boiling, inert solvent.

-

Reaction: Heat the mixture to 120-150°C. The reaction is exothermic, and the temperature should be controlled. Maintain heating for 4-6 hours.[2] Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting benzyl bromide and the appearance of a new, more polar spot indicates product formation.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the volatile byproduct (ethyl bromide) and any excess triethyl phosphite under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.[4]

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][5] This reaction is one of the most powerful methods in organic synthesis for the creation of carbon-carbon double bonds (alkenes), particularly for producing stilbene derivatives with high E-stereoselectivity (trans).

The causality for its effectiveness stems from the phosphonate functionality. The protons on the methylene carbon adjacent to the phosphorus atom are acidic. Treatment with a strong base removes one of these protons to generate a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks carbonyl compounds, such as aldehydes and ketones. The resulting intermediate then eliminates a phosphate byproduct to form the alkene. This pathway is foundational in the synthesis of complex molecules for pharmaceuticals and advanced materials.[5]

Diagram 3: Horner-Wadsworth-Emmons (HWE) Reaction Workflow

Caption: Step-wise workflow of the HWE reaction.

Experimental Protocol 2: General HWE Reaction

This protocol's self-validating nature is evident in the clear consumption of the starting aldehyde/ketone and the formation of the less polar alkene product, readily observable by TLC.

-

Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Carbanion Formation: Add this compound (1.0 eq) dropwise as a solution in anhydrous THF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The evolution of hydrogen gas will cease, indicating the complete formation of the phosphonate carbanion.

-

Reaction with Carbonyl: Cool the resulting ylide solution back to 0°C. Add the desired aldehyde or ketone (1.0 eq), dissolved in anhydrous THF, dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the limiting reagent.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired alkene.

Further Applications and Research Insights

Beyond the cornerstone HWE reaction, benzylphosphonate derivatives are explored for a range of applications. Research has indicated their potential as antimicrobial agents, highlighting their value in drug discovery programs.[6] The C-P bond is metabolically stable, making phosphonates attractive isosteres for phosphates or carboxylates in medicinal chemistry. The nitro group on this compound can also be readily reduced to an amine, opening pathways to a diverse array of further functionalized derivatives for library synthesis in drug development.

Safety, Handling, and Storage

Table 2: Safety and Handling Guidelines

| Aspect | Protocol | Source |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [9][10] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing. | [9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases. | [9] |

| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [10] |

| Hazards | May cause skin, eye, and respiratory system irritation. The para-nitro analog is classified as toxic if swallowed. | [7][11] |

Conclusion

This compound is a powerful and versatile reagent. Its value is firmly established through its central role in the Horner-Wadsworth-Emmons reaction, a critical tool for constructing complex molecular architectures. By understanding its fundamental properties, mastering its synthesis via the Michaelis-Arbuzov reaction, and applying it with precision and safety, researchers can effectively unlock its potential for innovation in drug development, agrochemicals, and materials science.

References

- 1. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. DIETHYL(4-NITROBENZYL)PHOSPHONATE | 2609-49-6 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of Diethyl 3-Nitrobenzylphosphonate via the Michaelis-Arbuzov Reaction

This guide provides an in-depth exploration of the synthesis of diethyl 3-nitrobenzylphosphonate, a valuable intermediate in organophosphorus chemistry. The core methodology discussed is the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the reaction mechanism, causality-driven experimental choices, step-by-step protocols, and critical safety considerations.

The Michaelis-Arbuzov Reaction: A Foundational Overview

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the quintessential method for synthesizing phosphonates, phosphinates, and phosphine oxides.[1][3][4] The classical reaction involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphorus species upon reaction with an alkyl halide.[2][4] This transformation is not merely a procedural step but a fundamental tool for forging the robust P-C bond, which is a key structural motif in various pharmacologically and biochemically significant molecules.[2][5]

The reaction's broad applicability stems from its reliability and the straightforward nature of its mechanism, which typically proceeds via two successive SN2 steps. This process has become a staple in synthetic chemistry, particularly for preparing phosphonate esters used as precursors in the Horner-Wadsworth-Emmons olefination.[3][6]

Synthesis of this compound: Rationale and Strategy

The synthesis of this compound serves as an excellent case study for the Michaelis-Arbuzov reaction. The target molecule is formed by reacting triethyl phosphite with a 3-nitrobenzyl halide.

Figure 1: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

A successful synthesis hinges on the rational selection of reactants and conditions. The choices made are not arbitrary but are grounded in mechanistic understanding and empirical evidence.

-

Choice of Alkyl Halide (3-Nitrobenzyl Bromide):

-

Substrate Reactivity: Benzyl halides are highly effective substrates for the Michaelis-Arbuzov reaction.[1] Their reactivity is enhanced due to the stabilization of the SN2 transition state by the adjacent phenyl ring.

-

Leaving Group: The reactivity of the halide follows the order I > Br > Cl.[1] 3-Nitrobenzyl bromide is often selected as it offers a good balance between high reactivity and stability for handling and storage, compared to the more reactive but less stable iodide or the less reactive chloride.

-

Electronic Effects: The electron-withdrawing nitro group (NO₂) at the meta position influences the electrophilicity of the benzylic carbon, though its effect is less pronounced than if it were in the ortho or para position.

-

-

Choice of Phosphorus Reagent (Triethyl Phosphite):

-

Nucleophilicity: Triethyl phosphite serves as the nucleophile, with the lone pair of electrons on the phosphorus atom initiating the reaction.[4][6]

-

Byproduct Volatility: The selection of triethyl phosphite is a critical strategic decision. During the reaction, an ethyl group from the phosphite combines with the halide to form a new alkyl halide (in this case, ethyl bromide).[2] Ethyl bromide has a low boiling point (38 °C), allowing for its easy removal by distillation during or after the reaction. This helps to drive the equilibrium towards the product, preventing a potential side reaction where the newly formed ethyl halide competes with the starting benzyl halide.[2]

-

-

Reaction Conditions:

-

Temperature: The reaction typically requires heating, often in the range of 120-160 °C, to overcome the activation energy, particularly for phosphite esters, which are the least reactive class of reagents in this transformation.[4]

-

Solvent: The reaction is frequently performed neat (without a solvent) to maximize the concentration of reactants and accelerate the reaction rate.[7] For higher-boiling substrates or to ensure better temperature control, a high-boiling inert solvent like toluene or xylene can be employed.

-

Stoichiometry: An excess of triethyl phosphite (e.g., 1.2 to 1.5 equivalents) is commonly used.[7][8] This ensures the complete consumption of the more valuable 3-nitrobenzyl halide and helps to maintain a sufficient concentration of the nucleophile throughout the reaction.

-

The Reaction Mechanism: A Step-by-Step Dissection

The Michaelis-Arbuzov reaction proceeds through a well-established two-stage mechanism involving a phosphonium salt intermediate.[1][4]

-

SN2 Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 3-nitrobenzyl bromide. This SN2 displacement of the bromide ion leads to the formation of a quasi-phosphonium salt intermediate.[2][4] This intermediate is typically unstable and is not isolated.[1]

-

Dealkylation of the Intermediate: The bromide ion, displaced in the first step, now acts as a nucleophile. It attacks one of the electrophilic ethyl carbons of the phosphonium intermediate in a second SN2 reaction. This step results in the cleavage of a C-O bond.[1][4]

-

Final Product Formation: The dealkylation step yields the final pentavalent phosphonate product, this compound, and the volatile byproduct, ethyl bromide.

Visualization of the Reaction Mechanism

Caption: Step-by-step mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocols and Data

This section provides a detailed protocol for the synthesis via conventional heating. For high-purity applications, the crude product can be further purified.

Data Presentation

Table 1: Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Nitrobenzyl Bromide | C₇H₆BrNO₂ | 216.03 | 143-146 (12 mmHg) | ~1.6 |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969[9] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR (CDCl₃) | ~8.1 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~4.0 (m, 4H, O-CH₂-CH₃), ~3.2 (d, JHP ≈ 22 Hz, 2H, P-CH₂-Ar), ~1.2 (t, 6H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | ~147 (Ar-C-NO₂), ~135 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~123 (Ar-C), ~122 (Ar-C), ~62 (d, JCP ≈ 6 Hz, O-CH₂), ~34 (d, JCP ≈ 138 Hz, P-CH₂), ~16 (d, JCP ≈ 6 Hz, CH₃) |

| ³¹P NMR (CDCl₃) | ~25-27 (Referenced to 85% H₃PO₄)[10][11] |

Note: Actual spectral values may vary slightly based on solvent and instrument calibration. The provided data is based on analogous structures and typical ranges.[10][12]

Protocol: Conventional Thermal Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

-

3-Nitrobenzyl bromide (1.0 eq)

-

Triethyl phosphite (1.5 eq)[8]

-

Round-bottom flask (sized appropriately)

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Vacuum distillation apparatus (for purification)[7]

Visualization of the Experimental Workflow

Caption: A typical workflow for phosphonate synthesis.

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the triethyl phosphite. The setup should be under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.

-

Charging Reactants: Charge the flask with 3-nitrobenzyl bromide (1.0 eq) followed by the addition of triethyl phosphite (1.5 eq). The reaction is typically performed neat.[7]

-

Heating: Heat the reaction mixture with vigorous stirring to 150-160 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[7]

-

Completion and Cooldown: Once the reaction is complete (indicated by the consumption of the starting halide), turn off the heat and allow the mixture to cool to room temperature.

-

Purification: The primary purification step involves the removal of the volatile byproduct (ethyl bromide) and any excess triethyl phosphite. This is achieved by distillation under reduced pressure.[7] The crude product, typically a light yellow to brown liquid, is often of sufficient purity for subsequent steps.

-

Further Purification (Optional): For applications requiring high purity, the crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.[7][10]

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with the reagents involved in this synthesis.

-

Triethyl Phosphite (P(OEt)₃):

-

Hazards: Flammable liquid and vapor.[13] It is sensitive to air and moisture and can oxidize over time.[14] It possesses a strong, unpleasant stench.[14]

-

Handling: Always handle in a well-ventilated fume hood.[15][16] Use spark-proof tools and take precautionary measures against static discharge.[14][15] Store under an inert atmosphere (e.g., nitrogen) in a tightly closed container in a cool, dry place away from ignition sources.[14][15][17]

-

PPE: Wear appropriate personal protective equipment, including chemical safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.[13][16]

-

-

3-Nitrobenzyl Bromide:

-

Hazards: This compound is a lachrymator and is corrosive. It can cause severe skin and eye irritation.

-

Handling: Handle exclusively in a fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

PPE: Wear safety goggles, gloves, and protective clothing.

-

-

General Precautions:

-

An emergency eye wash station and safety shower should be readily accessible.[16]

-

Dispose of chemical waste according to institutional and local regulations.

-

References

- 1. jk-sci.com [jk-sci.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. Registration Dossier - ECHA [echa.europa.eu]

- 16. gelest.com [gelest.com]

- 17. cosmoschemicals.com [cosmoschemicals.com]

An In-depth Technical Guide to Diethyl 3-Nitrobenzylphosphonate: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-nitrobenzylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a key building block for the introduction of the 3-nitrobenzylphosphonate moiety into a wide range of molecular architectures. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can be crucial for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and detailed spectroscopic characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Structure and Nomenclature

The structural formula and key identifiers for this compound are presented below, providing a foundational understanding of this molecule.

Table 1: Chemical Identity of this compound [1]

| Identifier | Value |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene |

| Synonyms | Diethyl [(3-nitrophenyl)methyl]phosphonate, (3-Nitro-benzyl)-phosphonic acid diethyl ester |

| CAS Number | 104097-04-3 |

| Molecular Formula | C₁₁H₁₆NO₅P |

| Molecular Weight | 273.22 g/mol |

| Chemical Structure | (See Figure 1) |

The molecule consists of a benzyl group substituted with a nitro group at the meta position (position 3) of the benzene ring. The methylene group of the benzyl fragment is attached to a pentavalent phosphorus atom, which is also bonded to two ethoxy groups and a phosphoryl oxygen.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 3-nitrobenzyl bromide or chloride.[2]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide. This results in the formation of a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final product, this compound, and a volatile ethyl halide byproduct.

Figure 2: Workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of Diethyl 4-Nitrobenzylphosphonate)[3]

This protocol is adapted from the well-established procedure for the 4-nitro isomer and is expected to yield the desired 3-nitro product with high efficiency.

Materials:

-

3-Nitrobenzyl bromide (or chloride)

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzyl bromide (1.0 equivalent) and anhydrous toluene.

-

Addition of Triethyl Phosphite: To this stirred solution, add triethyl phosphite (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to obtain this compound as a clear oil.

Expertise & Experience Insight: The use of a slight excess of triethyl phosphite ensures the complete conversion of the starting halide. Toluene is a suitable solvent as its boiling point allows for a convenient reaction temperature. The final purification by vacuum distillation is crucial to remove any unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent applications.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the aromatic, benzylic, and ethoxy protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| ~8.1-8.2 | m | 1H | Ar-H (proton ortho to NO₂) | - |

| ~7.6-7.7 | m | 1H | Ar-H (proton para to NO₂) | - |

| ~7.4-7.5 | t | 1H | Ar-H (proton between the two substituents) | ~8 |

| ~7.3-7.4 | d | 1H | Ar-H (proton ortho to the phosphonate) | ~8 |

| ~4.0-4.2 | m | 4H | -OCH₂CH₃ | ~7 |

| ~3.2-3.3 | d | 2H | Ar-CH₂-P | ~22 |

| ~1.2-1.3 | t | 6H | -OCH₂CH₃ | ~7 |

Interpretation: The aromatic protons will appear in the downfield region, with the protons closest to the electron-withdrawing nitro group being the most deshielded. The benzylic protons will appear as a characteristic doublet due to coupling with the phosphorus atom (²JHP). The ethoxy protons will show a multiplet for the methylene group and a triplet for the methyl group, with coupling to each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~135 | C-CH₂P (ipso) |

| ~133 | Ar-CH (ortho to NO₂) |

| ~129 | Ar-CH |

| ~122 | Ar-CH |

| ~121 | Ar-CH |

| ~63 (d) | -OCH₂CH₃ |

| ~34 (d) | Ar-CH₂-P |

| ~16 (d) | -OCH₂CH₃ |

Interpretation: The carbon attached to the nitro group will be significantly downfield. The carbons of the phosphonate group will show coupling to the phosphorus atom, resulting in doublets.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for the direct observation of the phosphorus nucleus.

Table 4: Predicted ³¹P NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~22-25 | P=O |

Interpretation: The ³¹P NMR spectrum is expected to show a single resonance in the typical range for benzylphosphonates.[3] The chemical shift is sensitive to the electronic environment around the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |

| ~1250 | Strong | P=O stretch |

| ~1050-1020 | Strong | P-O-C stretch |

Interpretation: The strong absorptions corresponding to the nitro group and the P=O and P-O-C bonds are key diagnostic peaks in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 273 | [M]⁺ (Molecular ion) |

| 228 | [M - C₂H₅O]⁺ |

| 136 | [M - PO(OC₂H₅)₂]⁺ |

| 120 | [C₇H₆NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation: The molecular ion peak should be observed at m/z 273. Common fragmentation pathways for benzylphosphonates include the loss of ethoxy groups and cleavage of the C-P bond.

Chemical Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the phosphonate and nitro functionalities.

Horner-Wadsworth-Emmons Reaction

The most significant application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction .[2] In this reaction, the phosphonate is deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene.

Figure 3: General workflow of the Horner-Wadsworth-Emmons reaction.

The HWE reaction is highly valued for its ability to stereoselectively produce (E)-alkenes. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity and stereoselectivity of the reaction.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl). This transformation provides access to Diethyl 3-aminobenzylphosphonate, a valuable building block for the synthesis of biologically active molecules and ligands for coordination chemistry.

Conclusion

This compound is a key synthetic intermediate with a well-defined chemical structure and predictable spectroscopic properties. Its synthesis via the Michaelis-Arbuzov reaction is a robust and scalable process. The versatility of this compound, particularly its utility in the Horner-Wadsworth-Emmons reaction and the potential for modification of the nitro group, makes it an invaluable tool for researchers and scientists in the fields of organic synthesis and drug development. This in-depth guide provides the necessary technical information to facilitate its effective use in the laboratory.

References

- 1. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Diethyl 3-Nitrobenzylphosphonate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the elucidation of molecular structures in the pharmaceutical and chemical sciences. For researchers, scientists, and drug development professionals, a profound understanding of NMR spectral data is critical for verifying molecular identity, assessing purity, and understanding structure-activity relationships. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Diethyl 3-Nitrobenzylphosphonate, a key organophosphorus compound. By dissecting the underlying principles and interpreting the spectral features, this document serves as a practical reference for the structural characterization of this and related molecules.

The structure of this compound incorporates several key functional groups whose magnetic and electronic properties distinctly influence the resulting NMR spectra: a 1,3-disubstituted aromatic ring, an electron-withdrawing nitro group, and a diethyl phosphonate moiety. Understanding the interplay of these groups is essential for an accurate and complete spectral assignment.

Molecular Structure and NMR-Active Nuclei

To facilitate a clear interpretation, the unique proton and carbon environments of this compound are systematically labeled as shown below. These labels will be used throughout the guide for specific signal assignments.

Caption: Labeled structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are all critical for assignment.

Theoretical Considerations

-

Chemical Shift: The position of a proton signal is dictated by its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) group, decrease the electron density around nearby protons (deshielding), causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase electron density (shielding), moving signals to a lower chemical shift (upfield).

-

Spin-Spin Coupling: Protons on adjacent carbons interact magnetically, leading to the splitting of signals. This is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. Furthermore, the phosphorus-31 nucleus (³¹P, I=½, 100% abundance) couples with nearby protons, introducing additional splitting that is independent of the magnetic field strength and is reported in Hertz (Hz).[2][3]

Detailed Signal Interpretation

-

Aromatic Protons (H-f, H-g, H-h, H-i) [δ ≈ 7.5 - 8.4 ppm]

-

Environment: These four protons are on the 1,3-disubstituted benzene ring. Their chemical shifts are significantly influenced by the potent electron-withdrawing nitro group, which strongly deshields the ortho (H-g, H-h) and para (H-f) positions.[4]

-

H-f (proton at C-2): This proton is ortho to the benzylphosphonate group and meta to the nitro group. It is expected to be the most deshielded proton, appearing as a singlet or a narrowly split multiplet around δ 8.3-8.4 ppm .

-

H-g (proton at C-6): This proton is ortho to the benzylphosphonate group and ortho to the nitro group. It will be strongly deshielded and appear as a doublet of doublets or a multiplet around δ 8.1-8.2 ppm .

-

H-h (proton at C-4): This proton is para to the benzylphosphonate group and ortho to the nitro group. It will also be significantly deshielded, appearing as a doublet of doublets or multiplet near δ 8.1-8.2 ppm .

-

H-i (proton at C-5): This proton is meta to both substituents and is therefore the least deshielded of the aromatic protons. It is expected to appear as a triplet around δ 7.5-7.6 ppm .

-

-

Benzylic Protons (H-a, -CH₂-P) [δ ≈ 3.3 ppm]

-

Environment: These two protons are situated between the aromatic ring and the electronegative phosphonate group.

-

Multiplicity: They are chemically equivalent but are coupled to the single ³¹P nucleus. This results in a characteristic doublet with a two-bond coupling constant (²JHP) of approximately 22 Hz .[5][6]

-

-

Ethyl Methylene Protons (H-b, -O-CH₂-CH₃) [δ ≈ 4.1 ppm]

-

Environment: These four protons are attached to a carbon adjacent to an oxygen atom, which deshields them significantly.

-

Multiplicity: Each methylene group is coupled to the three protons of the adjacent methyl group (a triplet, ³JHH) and to the ³¹P nucleus (a doublet, ³JHP). The resulting signal is a complex multiplet, often described as a doublet of quartets or simply a quintet , with ³JHH ≈ 7 Hz and ³JHP ≈ 7 Hz.[5][7]

-

-

Ethyl Methyl Protons (H-c, -O-CH₂-CH₃) [δ ≈ 1.3 ppm]

¹H NMR Data Summary

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-f | Ar-H (C2-H) | 8.3 - 8.4 | s or m | - |

| H-g/h | Ar-H (C6-H, C4-H) | 8.1 - 8.2 | m | - |

| H-i | Ar-H (C5-H) | 7.5 - 7.6 | t | ~8 Hz |

| H-a | P-CH₂-Ar | ~3.3 | d | ²JHP ≈ 22 Hz |

| H-b | O-CH₂-CH₃ | ~4.1 | dq or m | ³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz |

| H-c | O-CH₂-CH₃ | ~1.3 | t | ³JHH ≈ 7 Hz |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, though splitting due to C-P coupling is a key feature in this molecule.

Theoretical Considerations

-

Chemical Shift: Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm).[8][9] Electronegative atoms like oxygen and the electronic effects of the aromatic ring and nitro group are the primary influences.

-

C-P Coupling: The ³¹P nucleus couples with carbon nuclei, resulting in the splitting of carbon signals into doublets. The magnitude of the coupling constant (JCP) is highly dependent on the number of bonds separating the two nuclei. One-bond couplings (¹JCP) are very large, while two- (²JCP) and three-bond (³JCP) couplings are progressively smaller.[6][10]

Detailed Signal Interpretation

-

Aromatic Carbons [δ ≈ 122 - 148 ppm]

-

Six distinct signals are expected for the six aromatic carbons.

-

C-NO₂ (C-3): The carbon directly attached to the nitro group will be significantly deshielded, appearing around δ 148 ppm .

-

C-CH₂P (C-1): The ipso-carbon attached to the benzylic group will be found around δ 134-135 ppm and will appear as a doublet due to two-bond coupling to phosphorus (²JCP).[6]

-

Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate between δ 122-132 ppm . The specific shifts are dictated by the combined electronic effects of the two substituents. Quaternary carbons are often identifiable by their lower intensity due to longer relaxation times.[11] All will exhibit some degree of coupling to phosphorus.

-

-

Benzylic Carbon (C-a, -CH₂-P) [δ ≈ 34 ppm]

-

Ethyl Methylene Carbon (C-b, -O-CH₂-CH₃) [δ ≈ 63 ppm]

-

Ethyl Methyl Carbon (C-c, -O-CH₂-CH₃) [δ ≈ 16 ppm]

¹³C NMR Data Summary

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| - | C-NO₂ (C-3) | ~148 | s or d | (small ⁴JCP) |

| - | C-CH₂P (C-1) | 134-135 | d | ²JCP ≈ 9 Hz |

| - | Ar-C (C-2,4,5,6) | 122-132 | d | (small JCP) |

| C-a | P-CH₂-Ar | ~34 | d | ¹JCP ≈ 138 Hz |

| C-b | O-CH₂-CH₃ | ~63 | d | ²JCP ≈ 7 Hz |

| C-c | O-CH₂-CH₃ | ~16 | d | ³JCP ≈ 6 Hz |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized methodology for obtaining high-quality NMR spectra for this compound.

Methodology Workflow

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Vortex the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the appropriate probe channels (¹H and ¹³C).

-

-

¹H NMR Spectrum Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 90° pulse.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

Use a 30° pulse to allow for a shorter relaxation delay.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire 1024 scans or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply an exponential window function and perform Fourier transformation on the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra (both zero-order and first-order corrections).

-

Apply an automatic baseline correction.

-

Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra to determine their precise chemical shifts and coupling constants.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of this compound. The characteristic downfield shifts in the aromatic region confirm the presence and position of the electron-withdrawing nitro group. Crucially, the distinct splitting patterns arising from both H-H and C-P/H-P couplings provide definitive evidence for the diethyl phosphonate moiety and its connectivity to the benzylic carbon. This guide provides the foundational knowledge and practical data required for researchers to confidently interpret these complex spectra, ensuring the integrity of their chemical research and development endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. J-coupling - Wikipedia [en.wikipedia.org]

- 3. weizmann.ac.il [weizmann.ac.il]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 11. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Physical Properties of Diethyl 3-Nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-nitrobenzylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, featuring a reactive phosphonate group and an electron-withdrawing nitroaromatic ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its physical properties, namely its boiling point and density, is paramount for its safe handling, effective purification, and successful application in complex synthetic pathways. This guide provides a comprehensive overview of these critical physical parameters, supported by detailed experimental methodologies and safety protocols, to empower researchers in their scientific endeavors.

Core Physical Properties

The physical state of this compound at ambient temperature is a liquid. Key physical properties are summarized in the table below. It is crucial to note that while an experimental boiling point at reduced pressure is available, the density is a predicted value.

| Physical Property | Value | Source/Comment |

| Boiling Point | 173 °C at 0.3 Torr | (ChemicalBook) |

| Predicted Density | 1.239 ± 0.06 g/cm³ | (ChemicalBook) |

| Molecular Formula | C₁₁H₁₆NO₅P | (PubChem)[1] |

| Molecular Weight | 273.22 g/mol | (PubChem)[1] |

| Appearance | Light yellow to yellow liquid | (ChemicalBook) |

For context, the physical properties of structurally related compounds are provided below. The position of the nitro group and its absence significantly influence the boiling point and density.

| Compound | Boiling Point | Density |

| Diethyl 4-Nitrobenzylphosphonate | 151 °C at 0.1 mmHg | 1.240 g/mL |

| Diethyl Benzylphosphonate | 106-108 °C at 1 mmHg | 1.095 g/mL at 25 °C |

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound is essential for its purification and for use in quantitative chemical reactions. The following sections detail the established methodologies for these measurements.

Boiling Point Determination under Reduced Pressure

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the required method for its purification to prevent thermal decomposition. The boiling point is a function of the applied pressure.

Causality Behind Experimental Choices:

High-molecular-weight organic compounds, especially those with functional groups susceptible to degradation at elevated temperatures, require purification under reduced pressure. Lowering the pressure above the liquid decreases the temperature at which its vapor pressure equals the applied pressure, thus allowing for distillation at a lower, non-destructive temperature.

Experimental Protocol for Vacuum Distillation:

This protocol outlines a standard procedure for the vacuum distillation of a high-boiling liquid like this compound.

Materials:

-

Crude this compound

-

Round-bottom flask (appropriately sized for the volume of liquid)

-

Short-path distillation head with a condenser and vacuum connection

-

Receiving flask(s)

-

Thermometer and adapter

-

Heating mantle or oil bath with a magnetic stirrer

-

Vacuum pump, cold trap, and vacuum tubing

-

Vacuum grease

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Assembly:

-

Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude product.

-

Lightly grease all ground-glass joints to ensure a good seal under vacuum.

-

Assemble the distillation apparatus, securing all components with clamps. The thermometer bulb should be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.

-

Connect the vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.

-

-

System Evacuation and Heating:

-

Turn on the vacuum pump to slowly evacuate the system. The liquid may initially bubble as volatile impurities are removed.

-

Once a stable, low pressure is achieved (e.g., <1 Torr), begin to gently heat the distillation flask.

-

-

Distillation and Fraction Collection:

-

Observe the temperature at which the first drops of distillate are collected. This may be a lower-boiling impurity fraction, which should be collected in a separate receiving flask.

-

When the vapor temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

-

Maintain a steady distillation rate by carefully controlling the heat input.

-

After the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

-

Caption: Workflow for Vacuum Distillation.

Density Determination

The density of a liquid is a fundamental physical property that can be used to assess its purity and for converting mass to volume.

Causality Behind Experimental Choices:

Modern digital density meters, operating on the oscillating U-tube principle, offer high precision and require only a small sample volume, making them ideal for research settings. This method is standardized by ASTM D4052. For a more classical approach, pycnometry provides a highly accurate, albeit more time-consuming, method.

Experimental Protocol using a Digital Density Meter (ASTM D4052):

Materials:

-

This compound

-

Digital Density Meter

-

Syringe for sample injection

-

Deionized water and a suitable solvent (e.g., ethanol or acetone) for cleaning

-

Lint-free tissues

Procedure:

-

Instrument Calibration:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

-

-

Sample Preparation:

-

Ensure the sample is free of any air bubbles and solid impurities.

-

Allow the sample to reach thermal equilibrium with the instrument's measurement temperature.

-

-

Measurement:

-

Carefully inject the sample into the oscillating U-tube of the density meter using a syringe.

-

Ensure that the U-tube is completely filled without any air bubbles.

-

Allow the reading to stabilize and record the density value.

-

-

Cleaning:

-

Clean the U-tube thoroughly with a suitable solvent and then with deionized water.

-

Dry the U-tube completely with a stream of air or nitrogen before the next measurement.

-

Caption: Workflow for Density Determination.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards associated with both the nitroaromatic and organophosphorus moieties. A comprehensive understanding of its safety profile is essential for minimizing risks in a laboratory setting.

Hazard Identification

-

Organophosphorus Compounds: This class of compounds can be neurotoxic.

-

Nitroaromatic Compounds: Many nitroaromatic compounds are known to be toxic and can be absorbed through the skin.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against chemical exposure.

| PPE Category | Recommended Equipment | Justification |

| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and absorption. |

| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |

Safe Handling and Storage

-

Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, namely its boiling point and density. By understanding the theoretical basis for the experimental determination of these properties and adhering to the detailed protocols and safety guidelines, researchers can confidently and safely handle and utilize this important chemical intermediate in their work. The provision of data for related compounds offers a valuable comparative context, further aiding in experimental design and interpretation. As with all chemical research, a commitment to safety and meticulous experimental practice is paramount for achieving reliable and reproducible results.

References

Solubility of Diethyl 3-Nitrobenzylphosphonate in various organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 3-Nitrobenzylphosphonate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic organic reactions. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of this compound to predict its behavior in a range of organic solvents. A detailed, step-by-step experimental protocol for accurate solubility measurement is presented, designed to be a self-validating system for researchers. This guide is intended for scientists and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for process optimization, reaction condition selection, and formulation development.

Introduction: The Significance of this compound and its Solubility

This compound is a crucial reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. Its utility extends to the synthesis of various biologically active molecules and functional materials. The solubility of this phosphonate in organic solvents is a critical parameter that dictates its reactivity, the choice of reaction medium, and the efficiency of purification processes like crystallization. A comprehensive understanding of its solubility profile allows for the rational design of synthetic routes and the development of robust and scalable chemical processes.

Despite its importance, there is a notable lack of systematically determined and published quantitative solubility data for this compound across a wide range of common organic solvents. This guide aims to bridge this gap by providing a predictive analysis based on its molecular structure and a detailed experimental framework for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound reveals several key features that influence its solubility:

-

Aromatic Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group contributes significantly to the molecule's overall polarity and allows for dipole-dipole interactions.

-

Phosphonate Ester Group (-P(O)(OEt)₂): This group is also polar, with the phosphoryl oxygen (P=O) acting as a hydrogen bond acceptor. The two ethyl ester groups add some nonpolar character.

-

Benzyl Group (-CH₂-C₆H₄-): The benzene ring and the methylene bridge are predominantly nonpolar (lipophilic), favoring interactions with nonpolar solvents through van der Waals forces.

Based on this structure, a qualitative prediction of its solubility in different classes of organic solvents can be made:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): High solubility is expected due to strong dipole-dipole interactions between the solvent and the polar nitro and phosphonate groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While these solvents can act as hydrogen bond donors to the phosphonate oxygen, the nonpolar benzyl moiety may limit miscibility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While toluene may show some solubility due to π-stacking interactions with the benzene ring, highly aliphatic solvents like hexane are expected to be poor solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected, as these solvents have a moderate polarity and can engage in dipole-dipole interactions.

The following table summarizes the predicted solubility based on these structural considerations.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-dipole interactions with the nitro and phosphonate groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Hydrogen bonding with the phosphonate group, but limited by the nonpolar benzyl region. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions with the aromatic ring of the solute. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | Favorable dipole-dipole interactions. |

Experimental Protocol for Isothermal Solubility Determination

The following protocol describes the isothermal saturation method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

-

Analysis of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method against a calibration curve prepared with known standards.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

S = (C_diluted × Dilution_Factor)

where C_diluted is the concentration of the diluted sample and Dilution_Factor is the ratio of the final volume to the initial volume of the filtrate.

-

Experimental Workflow Diagram

Caption: Workflow for isothermal solubility determination.

Trustworthiness and Self-Validation of the Protocol

The integrity of the experimental results relies on several key validation steps built into the protocol:

-

Confirmation of Equilibrium: As mentioned, samples should be analyzed at multiple time points (e.g., 12, 24, and 48 hours). The system is considered at equilibrium only when consecutive measurements yield statistically identical concentration values.

-

Mass Balance Confirmation: The solid phase remaining after the experiment can be isolated, dried, and analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism has occurred during the equilibration period.

-

Analytical Method Validation: The chosen analytical method (e.g., HPLC) must be fully validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent system, following ICH Q2(R1) guidelines.

Conclusion

While quantitative data on the solubility of this compound remains elusive in the scientific literature, a robust understanding of its physicochemical properties allows for a strong predictive analysis of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents, with decreasing solubility in polar protic and nonpolar media. This guide provides a detailed and reliable experimental protocol for the precise determination of this crucial parameter. By adhering to the principles of equilibrium, proper sampling, and validated analytical techniques, researchers can generate the high-quality solubility data necessary for optimizing synthetic processes, ensuring reproducibility, and advancing their research and development objectives.

Introduction: The Significance of Substituted Benzylphosphonates

Safety data sheet and handling precautions for Diethyl 3-Nitrobenzylphosphonate

An In-Depth Technical Guide to the Safe Handling of Diethyl 3-Nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of this compound

This compound (CAS No. 104097-04-3) is a valuable reagent in organic synthesis, often employed in the Horner-Wadsworth-Emmons reaction to construct complex molecular architectures.[1][2] Its utility, however, is matched by a significant hazard profile stemming from its dual nature as both an organophosphonate and a nitroaromatic compound. This guide provides a comprehensive overview of its properties, associated risks, and the rigorous safety protocols required for its handling. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

This document is structured to provide a logical flow of information, from understanding the inherent chemical properties to implementing robust safety protocols and responding effectively to emergencies.

Section 1: Physicochemical and Toxicological Profile

1.1. Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, primarily sourced from computational data available on PubChem.[2]

| Property | Value | Source |

| CAS Number | 104097-04-3 | Fluorochem[3], Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₆NO₅P | PubChem[2] |

| Molecular Weight | 273.22 g/mol | PubChem[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[2] |

1.2. Toxicological Assessment: An Evidence-Based Approach

Direct toxicological data for this compound is scarce. However, by examining its structural components—the organophosphonate group and the nitroaromatic ring—we can make informed assessments of its potential hazards.

-

Organophosphonate Moiety: Organophosphorus compounds are a broad class with varying toxicities. While some are highly toxic nerve agents, others, like the related Diethyl benzylphosphonate, are primarily categorized as skin and eye irritants.[4][5]

-

Nitroaromatic Moiety: Aromatic nitro compounds are known for their potential to cause systemic effects, most notably methemoglobinemia, which impairs the oxygen-carrying capacity of blood. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias and spasms. Furthermore, many nitroaromatic compounds are considered environmental hazards.

Crucially, the safety data for the isomeric Diethyl(4-nitrobenzyl)phosphonate classifies it as Acute Toxicity, Oral (Category 3) , with the GHS hazard statement H301: Toxic if swallowed .[6] Given that the toxicological properties of isomers can be similar, it is prudent to handle this compound with a similar level of caution, assuming it to be highly toxic if ingested.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the available data for analogous compounds, the following GHS classification should be tentatively assigned to this compound for the purpose of risk assessment and handling protocols.

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning |

Section 3: A Proactive Approach to Safe Handling

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and mitigating risk.

3.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[4]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible and within a 10-second travel distance from the work area.[4]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for organophosphates and nitroaromatics. Double-gloving is recommended, especially for larger quantities or prolonged handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or spills.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron is also recommended.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is any potential for exposure outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used. Proper fit-testing and training are required for respirator use.

3.3. Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]

-

Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] The nitro group can react exothermically with reducing agents.

Section 5: Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a pre-planned and practiced response is essential.

5.1. First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.

5.2. Accidental Release Measures (Spill Response)

A minor spill in a laboratory setting can be managed by trained personnel with the appropriate spill kit.

Spill Response Protocol

Caption: A stepwise protocol for responding to a chemical spill.

For organophosphorus compounds, decontamination can be facilitated by using a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda), followed by a thorough wash with soap and water.[7]

5.3. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Upon combustion, this compound may produce toxic fumes, including oxides of carbon, nitrogen, and phosphorus.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8]

Conclusion

This compound is a potent synthetic tool that demands a high level of respect and caution. By understanding its physicochemical properties, recognizing its potential hazards based on its chemical structure, and rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can utilize this compound effectively while maintaining the highest standards of laboratory safety. The principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a safe and successful research environment.

References

- 1. This compound | 104097-04-3 [sigmaaldrich.com]

- 2. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl 4-nitrobenzylphosphonate | C11H16NO5P | CID 256065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decontamination [fao.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Diethyl 3-Nitrobenzylphosphonate: Sourcing, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 3-Nitrobenzylphosphonate is a specialized organophosphorus reagent of significant interest in modern organic synthesis. As a substituted benzylphosphonate, its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a precursor to stabilized carbanions for the stereoselective synthesis of alkenes. The presence of the nitro group at the meta-position of the benzyl ring electronically influences the reactivity of the phosphonate, making it a valuable building block for complex molecular architectures. This guide provides an in-depth overview of its commercial availability, quality control considerations, safe handling protocols, and a detailed experimental procedure for its synthesis, empowering researchers to effectively integrate this reagent into their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. This compound is uniquely identified by its CAS number and other key descriptors.

| Property | Value | Source |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene | [1][2] |

| CAS Number | 104097-04-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆NO₅P | [1][2] |

| Molecular Weight | 273.22 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 173 °C @ 0.3 Torr | [2] |

| Predicted Density | 1.239 ± 0.06 g/cm³ | [2] |

Commercial Availability and Supplier Qualification